

# An In-depth Technical Guide to [(4-Bromophenyl)amino]acetic Acid

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## Compound of Interest

Compound Name: [(4-Bromophenyl)amino]acetic acid

Cat. No.: B169987

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## Introduction

**[(4-Bromophenyl)amino]acetic acid**, also known as N-(4-bromophenyl)glycine, is an N-aryl derivative of the simplest amino acid, glycine. Its structure, featuring a bromine-substituted phenyl ring attached to the nitrogen atom of glycine, makes it a compound of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of the bromophenyl group imparts specific physicochemical properties that can influence its biological activity and reactivity, positioning it as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. This guide provides a comprehensive overview of **[(4-Bromophenyl)amino]acetic acid**, covering its chemical identity, synthesis, physicochemical properties, potential applications in drug development, and essential safety and handling protocols.

## Chemical Identity and Physicochemical Properties

**[(4-Bromophenyl)amino]acetic acid** is a white solid at room temperature. The key identifiers and physicochemical properties of this compound are summarized in the table below.

Property	Value	Reference
CAS Number	13370-62-2	[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>	[1]
Molecular Weight	230.06 g/mol	[1]
IUPAC Name	2-((4-bromophenyl)amino)acetic acid	[1]
Synonyms	N-(4-bromophenyl)glycine, 4-Bromo-anilinoessigsaeure, N-(p-bromo)phenyl glycine	[1]
Appearance	White solid	[2]
Melting Point	148–150 °C	[2]
Boiling Point	405.9±30.0 °C (Predicted)	[3]
Density	1.689±0.06 g/cm <sup>3</sup> (Predicted)	[3]
Purity	≥98%	[3]

## Synthesis and Characterization

A reliable method for the synthesis of N-(4-bromophenyl)glycine involves the rearrangement of 2-chloro-N-(4-bromophenyl)acetamide. This approach provides a good yield and a straightforward purification process.

### Experimental Protocol: Synthesis of N-(4-Bromophenyl)glycine[2]

Materials:

- 4-bromoaniline
- Chloroacetyl chloride

- Copper(II) chloride dihydrate ( $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Potassium hydroxide (KOH)
- Solvents (e.g., appropriate organic solvent for the initial reaction, water for the rearrangement)

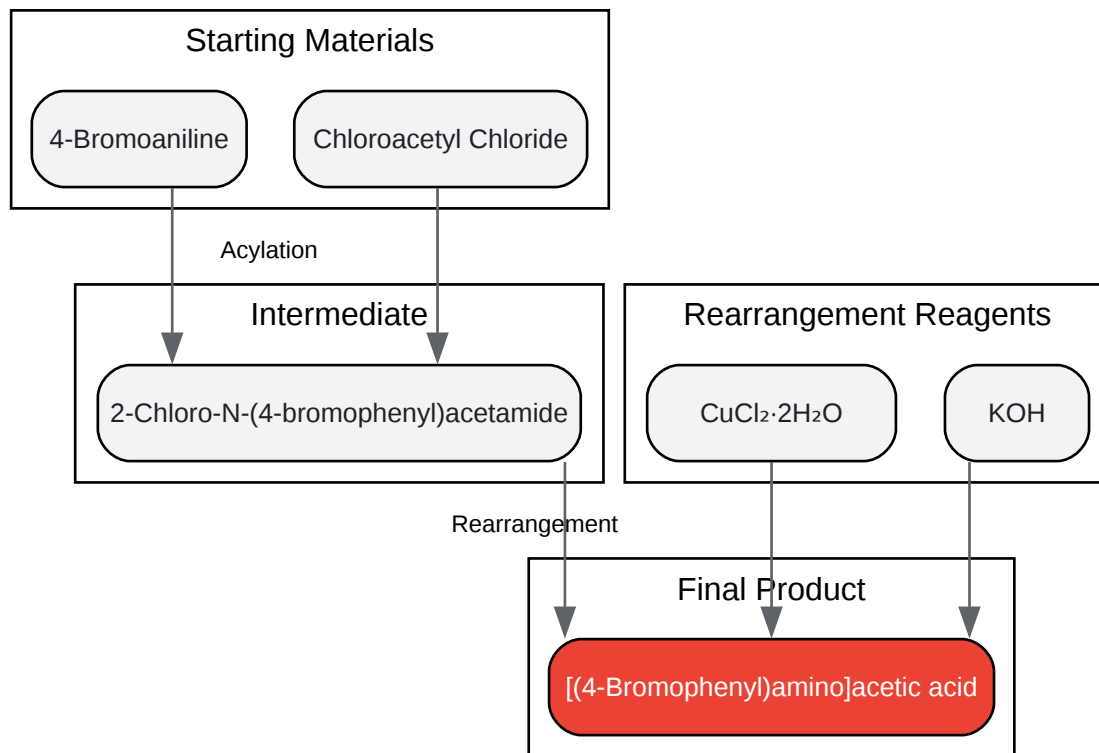
Procedure:

- Synthesis of 2-chloro-N-(4-bromophenyl)acetamide: React 4-bromoaniline with chloroacetyl chloride in a suitable solvent to form the corresponding N-aryl acetamide.
- Rearrangement to N-(4-bromophenyl)glycine: Treat the resulting 2-chloro-N-(4-bromophenyl)acetamide with  $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$  and KOH in an aqueous medium. The reaction mixture is typically heated to facilitate the rearrangement.
- Work-up and Purification: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Yield: 80%[\[2\]](#)

## Synthesis Workflow

## Synthesis of [(4-Bromophenyl)amino]acetic Acid

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Caption: Workflow for the synthesis of **[(4-Bromophenyl)amino]acetic acid**.

## Spectroscopic Data

The structure of the synthesized N-(4-bromophenyl)glycine can be confirmed by various spectroscopic techniques.

Spectroscopic Data	Values	Reference
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ 7.17–7.21 (d, 2H, Ar), 6.49–6.53 (d, 2H, Ar), 3.77 (s, 2H, CH <sub>2</sub> )	[2]
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> )	δ 172.38, 147.58, 131.33, 114.10, 106.79, 44.52	[2]
HRMS (ESI)	[M + H] <sup>+</sup> ; calculated: 229.9816; found: 229.9828	[2]

## Applications in Drug Discovery and Development

N-aryl amino acids, including N-substituted glycine derivatives, are recognized as important scaffolds in medicinal chemistry due to their presence in various biologically active compounds. While specific pharmacological data for **[(4-Bromophenyl)amino]acetic acid** is limited in publicly available literature, its structural features suggest several potential areas of application.

## Potential as an Anti-inflammatory Agent

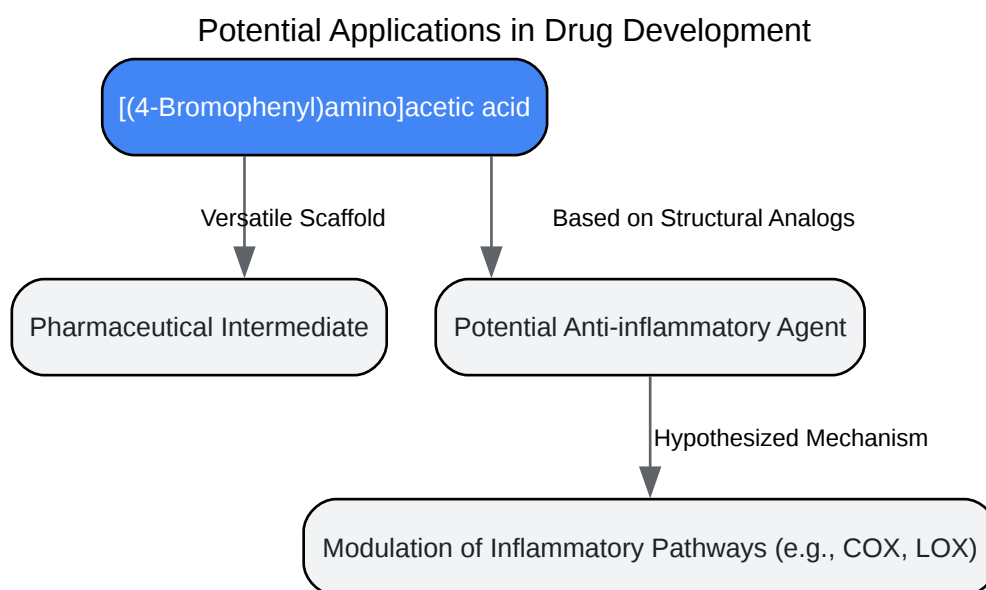
Studies on a series of N-(4-substituted phenyl)glycine derivatives have indicated their potential as anti-inflammatory agents.[4][5] The general structure allows for modifications to enhance anti-inflammatory activity. The glycine side arm can improve the physicochemical and biological characteristics of the molecule.[4] Although the specific anti-inflammatory activity of the 4-bromo derivative has not been extensively reported, it represents a promising candidate for further investigation within this class of compounds.

## Building Block for Bioactive Molecules

The reactivity of the carboxylic acid and the secondary amine groups, along with the potential for further functionalization of the bromophenyl ring, makes **[(4-Bromophenyl)amino]acetic acid** a versatile intermediate in organic synthesis. It can be used to construct more complex molecules with potential therapeutic applications. For instance, the related compound 4-bromophenylacetic acid is a known intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs.[6][7]

## Potential Signaling Pathway Interactions

The mechanism of action for many N-aryl glycine derivatives with anti-inflammatory properties involves the inhibition of enzymes in the inflammatory cascade. While the specific targets of **[(4-Bromophenyl)amino]acetic acid** are not yet elucidated, a plausible hypothesis based on related compounds is the modulation of cyclooxygenase (COX) or lipoxygenase (LOX) pathways. Further research is required to validate these potential interactions.



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Caption: Potential roles of **[(4-Bromophenyl)amino]acetic acid** in drug discovery.

## Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling **[(4-Bromophenyl)amino]acetic acid**. The following information is based on data for structurally similar compounds and should be used as a guide. A specific Safety Data Sheet (SDS) for CAS number 13370-62-2 should be consulted when available.

Hazard Identification:

- Causes skin irritation.[8]
- Causes serious eye irritation.[8]

- May cause respiratory irritation.[8]

#### Recommended Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles.
- Skin Protection: Wear protective gloves and a lab coat.
- Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

#### First Aid Measures:

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]
- In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
- If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
- If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

#### Storage and Disposal:

- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

## Conclusion

**[(4-Bromophenyl)amino]acetic acid** (CAS 13370-62-2) is a chemical compound with significant potential for application in research and drug development. Its straightforward synthesis and the versatility of its functional groups make it a valuable building block for the creation of novel molecules. While specific biological data for this compound is still emerging, the known activities of related N-aryl glycine derivatives suggest that it warrants further investigation, particularly in the area of anti-inflammatory drug discovery. As with all chemical

reagents, adherence to strict safety protocols is essential for its handling and use in a laboratory setting.

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